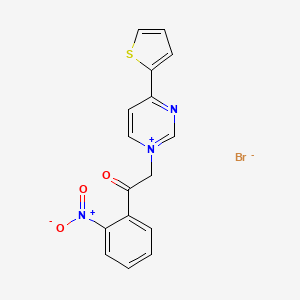

1-(2-(2-Nitrophenyl)-2-oxoethyl)-4-(2-thienyl)pyrimidin-1-ium bromide

Description

NTPTP , is a heterocyclic organic compound. Its chemical structure consists of a pyrimidine ring fused with a thiophene ring, and it bears a nitrophenyl group at one of the nitrogen atoms. The bromide ion balances the positive charge on the pyrimidinium ring. NTPTP exhibits interesting properties due to its aromatic and electron-withdrawing substituents.

Properties

CAS No. |

623940-69-2 |

|---|---|

Molecular Formula |

C16H12BrN3O3S |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

1-(2-nitrophenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)ethanone;bromide |

InChI |

InChI=1S/C16H12N3O3S.BrH/c20-15(12-4-1-2-5-14(12)19(21)22)10-18-8-7-13(17-11-18)16-6-3-9-23-16;/h1-9,11H,10H2;1H/q+1;/p-1 |

InChI Key |

RJKDCUHJYLMGKT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3)[N+](=O)[O-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes lead to NTPTP. One common method involves the reaction of 2-nitrobenzaldehyde with thiourea to form 2-(2-nitrophenyl)thiouracil. Subsequent cyclization with ethyl acetoacetate yields the pyrimidine ring. Finally, quaternization with bromine produces NTPTP .

Industrial Production: While NTPTP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers have explored continuous flow processes and green chemistry approaches to improve efficiency and sustainability.

Chemical Reactions Analysis

Reactions: NTPTP participates in various chemical reactions:

Reduction: Reduction of the nitro group to an amino group can be achieved using catalytic hydrogenation or other reducing agents.

Substitution: The bromide ion can be replaced by other nucleophiles, leading to diverse derivatives.

Oxidation: Oxidation of the thienyl group may yield sulfone or sulfoxide derivatives.

Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C), or sodium dithionite.

Substitution: Alkyl halides, amines, or other nucleophiles.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding amino derivative, while substitution leads to various quaternary ammonium salts.

Scientific Research Applications

NTPTP finds applications in:

Medicine: As a potential antimicrobial agent due to its cationic nature.

Chemical Biology: Studying interactions with DNA or proteins.

Industry: As a precursor for functionalized materials.

Mechanism of Action

NTPTP’s mechanism of action likely involves:

Electrostatic Interactions: The positively charged pyrimidinium moiety can interact with negatively charged biological molecules.

Target Binding: It may bind to specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

NTPTP’s uniqueness lies in its combination of pyrimidine, thiophene, and nitrophenyl moieties. Similar compounds include other pyrimidinium salts, but few possess the same substitution pattern.

: S. M. Khedekar, et al. (2012). Synthesis and antimicrobial activity of some new pyrimidin-1-ium salts. Journal of Chemical Sciences, 124(4), 937-944. DOI: 10.1007/s12039-012-0291-3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.